molecular formula C12H11I3N2O4 B1672015 Iodamide CAS No. 440-58-4

Iodamide

Cat. No.: B1672015
CAS No.: 440-58-4
M. Wt: 627.94 g/mol
InChI Key: VVDGWALACJEJKG-UHFFFAOYSA-N
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Description

Iodamide, also known by its trade name Renovue, is a pharmaceutical compound used as an iodinated contrast medium for X-ray imaging. It is particularly utilized in imaging procedures involving the uterus and fallopian tubes . The compound is characterized by its high iodine content, which makes it effective in absorbing X-rays and enhancing the contrast of images.

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodamide is synthesized through a series of chemical reactions involving the iodination of benzoic acid derivativesThe presence of electron-donating groups, such as amine groups, on the benzene ring facilitates the iodination process .

Industrial Production Methods: In industrial settings, this compound is produced by reacting 3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoic acid with appropriate reagents under controlled conditions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Iodamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various iodinated benzoic acid derivatives, which can be further utilized in different applications .

Scientific Research Applications

Iodamide has a wide range of applications in scientific research, including:

Mechanism of Action

Iodamide functions as a contrast medium by absorbing X-rays due to its high iodine content. When introduced into the body, it enhances the contrast of X-ray images by delineating structures that contain iodine from those that do not. This property is particularly useful in visualizing soft tissues and blood vessels .

Comparison with Similar Compounds

Uniqueness of Iodamide: this compound is unique due to its specific chemical structure, which includes three iodine atoms and acetamido groups. This structure provides it with high radiopacity and effectiveness as a contrast agent. Additionally, its ability to dissociate into ionic components in water enhances its solubility and distribution in the body .

Properties

IUPAC Name

3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11I3N2O4/c1-4(18)16-3-6-8(13)7(12(20)21)10(15)11(9(6)14)17-5(2)19/h3H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDGWALACJEJKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11I3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023150
Record name Iodamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

440-58-4, 606-17-7
Record name 3-(Acetylamino)-5-[(acetylamino)methyl]-2,4,6-triiodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=440-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodamide [USAN:INN:BAN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08948
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Record name IODIPAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757423
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Record name Iodamide
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Record name Iodamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.479
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Record name IODAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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